2-(2-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(2-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound that features a unique combination of methoxyphenyl and pyridinyl groups attached to a pyrido[4,3-b][1,6]naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired naphthyridine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, the use of catalysts and alternative solvents can be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl group can be reduced to form a dihydropyridine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts, along with appropriate solvents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s photophysical properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry and materials science.
Pyrido[1,2-c]quinazolin-6-one derivatives:
Uniqueness
2-(2-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and photophysical properties. This makes it particularly valuable for applications requiring precise molecular interactions and fluorescence characteristics.
Properties
Molecular Formula |
C23H16N4O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C23H16N4O3/c1-30-20-7-3-2-6-19(20)26-12-9-17-15(22(26)28)14-16-18(25-17)10-13-27(23(16)29)21-8-4-5-11-24-21/h2-14H,1H3 |
InChI Key |
RTXJPJWUZPOJNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
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